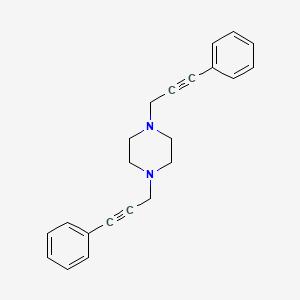

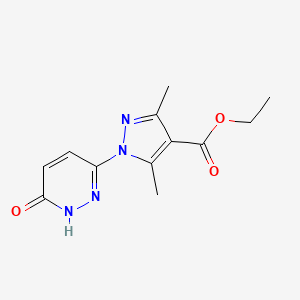

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine derivatives demonstrate significant antibacterial and biofilm inhibition activities. One such compound, 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, shows excellent efficacy against various bacterial strains such as E. coli, S. aureus, and S. mutans, surpassing even the reference drug Ciprofloxacin in biofilm inhibition activities. Furthermore, these derivatives are effective against MRSA and VRE bacterial strains and show promising results as inhibitors of the MurB enzyme, essential in bacterial cell wall synthesis (Mekky & Sanad, 2020).

3-Piperazine-bis(benzoxaborole) and its derivatives also exhibit notable antifungal activity against strains like Aspergillus terreus and Fusarium solani, outperforming standard antibiotics like amphotericin B (Wieczorek et al., 2014).

Anticancer Properties

1,2,4-Triazine derivatives bearing the piperazine moiety have been synthesized and evaluated for their potential anticancer activities, particularly against breast cancer cells. Some of these compounds have shown promising antiproliferative properties, comparable to cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Synthesis and Structural Analysis

The synthesis of piperazine derivatives, such as flunarizine and its isomers, is an area of significant research interest. These derivatives have been synthesized using metal-catalyzed reactions and studied for their structural properties, highlighting their potential in various pharmaceutical applications (Shakhmaev et al., 2016).

Crystal structure analysis of compounds like flunarizinium hydrogen maleate and flunarizinium isonicotinate provides insights into their three-dimensional hydrogen-bonded framework structures, contributing to a better understanding of their physicochemical properties (Kavitha et al., 2013).

Potential as Antioxidants

Research into the antioxidant properties of certain this compound derivatives, such as 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin, has shown promising results, indicating potential applications in combating oxidative stress (Prabawati, 2016).

Mecanismo De Acción

Target of Action

The primary targets of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been suggested that the compound may undergo a regioselective radical ipso-cyclization pathway . This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the targets’ structure or function. More research is required to confirm this hypothesis and to elucidate the exact mode of action.

Biochemical Pathways

The compound’s potential to influence various biochemical pathways could be vast, given the broad biological and pharmaceutical activity of piperazine derivatives

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential biological activity of piperazine derivatives , this compound could have a wide range of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, some studies suggest that certain piperazine derivatives show stability at high temperatures . .

Propiedades

IUPAC Name |

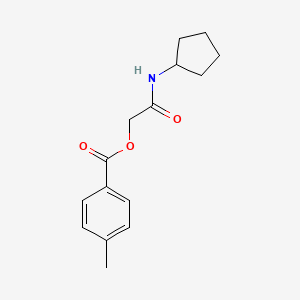

1,4-bis(3-phenylprop-2-ynyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLQHNQDBRYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)